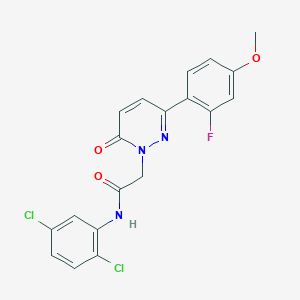

N-(2,5-dichlorophenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC16350215

Molecular Formula: C19H14Cl2FN3O3

Molecular Weight: 422.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H14Cl2FN3O3 |

|---|---|

| Molecular Weight | 422.2 g/mol |

| IUPAC Name | N-(2,5-dichlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

| Standard InChI | InChI=1S/C19H14Cl2FN3O3/c1-28-12-3-4-13(15(22)9-12)16-6-7-19(27)25(24-16)10-18(26)23-17-8-11(20)2-5-14(17)21/h2-9H,10H2,1H3,(H,23,26) |

| Standard InChI Key | KGGXJVKAWDNEMH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl)F |

Introduction

N-(2,5-dichlorophenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound belonging to the class of pyridazinone derivatives. These compounds are of significant interest in medicinal chemistry due to their potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process may utilize solvents like dimethylformamide or dimethyl sulfoxide under controlled temperatures to optimize yields and selectivity. Techniques such as thin-layer chromatography or high-performance liquid chromatography are used to monitor the reaction and ensure purity at each stage.

Synthesis Steps:

-

Starting Materials: The synthesis begins with appropriate starting materials, often involving aromatic compounds and pyridazine derivatives.

-

Reaction Conditions: Reactions are conducted under controlled conditions, using catalysts or specific reagents to enhance yields.

-

Purification: Final purification steps involve chromatographic methods to achieve high purity.

Biological Activity and Potential Applications

Research into similar compounds suggests that modifications in the structure significantly affect their biological activity. The unique substitutions in N-(2,5-dichlorophenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide may enhance its therapeutic potential, particularly in areas such as:

-

Antimicrobial Activity: The presence of dichlorophenyl and fluoro-methoxy groups is known to enhance antimicrobial properties, showing broad-spectrum antibacterial effects and antifungal activity.

-

Anticancer Activity: Pyridazinone derivatives have been studied for their anticancer properties, with some showing promising results against human cancer cell lines .

Research Findings

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Broad-spectrum antibacterial and antifungal effects |

| Anticancer Activity | Potential efficacy against human cancer cell lines |

Mechanism of Action and Therapeutic Potential

The mechanism of action for this compound likely involves interactions with biological targets, which could be influenced by its structural features. The presence of halogenated phenyl groups may enhance membrane permeability in bacterial cells, contributing to its antimicrobial activity. In cancer research, similar compounds have shown the ability to inhibit cell proliferation by inducing apoptosis .

Future Directions

Further research is needed to fully explore the therapeutic potential of N-(2,5-dichlorophenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide. This includes in-depth studies on its pharmacokinetics, toxicity, and efficacy in animal models before proceeding to clinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume